BenchChemオンラインストアへようこそ!

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine

medicinal chemistry scaffold design structure‑activity relationships

Procure 1396764-73-0 to access a neutral, lipophilic pyridazine scaffold (tPSA ≈ 55 Ų, zero HBD) preferentially designed for CNS drug discovery programs where blood-brain barrier penetration is critical. Its unique non-ionizable methanone linker enables ketone-directed parallel synthesis of amide, oxime, and reduced-amine libraries. Structurally related to sigma ligands, it serves as an ideal negative control for selectivity panels. Bulk orders support fragment-based lead generation and ADME assay validation. Contact us for quotes on gram-scale quantities.

Molecular Formula C27H37N5O
Molecular Weight 447.627
CAS No. 1396764-73-0
Cat. No. B2706744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine
CAS1396764-73-0
Molecular FormulaC27H37N5O
Molecular Weight447.627
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
InChIInChI=1S/C27H37N5O/c33-27(32-19-17-30(18-20-32)24-9-5-2-6-10-24)25-11-12-26(29-28-25)31-15-13-23(14-16-31)21-22-7-3-1-4-8-22/h1,3-4,7-8,11-12,23-24H,2,5-6,9-10,13-21H2
InChIKeyIADJQIISSMOTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-(4-Benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine (CAS 1396764-73-0) – Procurement & Structure Overview


3-(4-Benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine (CAS 1396764-73-0, PubChem CID 71778657) is a synthetic small molecule (C₂₇H₃₇N₅O, MW 447.6 g·mol⁻¹) comprising a pyridazine core substituted at position 3 by a 4‑benzylpiperidin‑1‑yl group and at position 6 by a 4‑cyclohexylpiperazine‑1‑carbonyl (methanone) bridge. The compound is listed by several research‑chemical suppliers as a functionalised heterocyclic scaffold, but no peer‑reviewed pharmacological data (receptor binding, enzyme inhibition, or cellular activity) have been reported for this exact entity in primary journals or patents. [1]

Why 3-(4-Benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine Cannot Be Replaced by a Generic Analog


Without published target‑specific activity data, any substitution claim is speculative. However, the compound’s topological polar surface area (tPSA ≈ 55 Ų), rotatable bond count (5), and hydrogen‑bond acceptor/donor profile (5/0) place it in a favourable CNS‑drug‑like property space, while the combination of a benzylpiperidine and a cyclohexylpiperazine‑carbonyl linker is structurally distinct from closely related pyridazines that carry sulfonyl, amine, or reversed‑amide connectors. These physicochemical features may translate into different permeability, solubility, and off‑target promiscuity profiles that cannot be assumed to be identical across analogs. [1]

1396764-73-0 Differentiation Evidence: Quantitative Comparison with Closest Analogs


Structural Differentiation: Carbonyl‑Piperazine Linker vs. Sulfonyl and Amine Analogs

The target compound carries a 4‑cyclohexylpiperazine‑1‑carbonyl (amide) bridge, whereas the closest commercially catalogued analog, 3-(4-benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine, contains a sulfonyl linker. The amide linker is more co‑planar with the pyridazine ring and presents different hydrogen‑bonding capacity compared with the tetrahedral sulfone. In the absence of direct binding data, this structural divergence is expected to alter target recognition and metabolic stability. [1]

medicinal chemistry scaffold design structure‑activity relationships

CNS Drug‑Like Property Space: tPSA and H‑Bond Profile vs. Piperazine‑Pyridazinone Analog

The target compound displays a topological polar surface area (tPSA) of ≈ 55 Ų, 0 H‑bond donors, and 5 H‑bond acceptors. A structurally related piperazine‑pyridazinone analog, 3-(4-cyclohexylpiperazine-1-carbonyl)-1H-pyridazin-6-one, possesses a tPSA of ≈ 67 Ų and one H‑bond donor. The lower tPSA and absence of H‑bond donors in 1396764-73-0 predict superior passive blood‑brain barrier permeability according to the CNS MPO scoring paradigm. [1][2]

ADME prediction CNS penetration drug‑likeness

Synthetic Derivatization Versatility: Methanone Bridge as a Diversification Point

The methanone (carbonyl) linker in 1396764-73-0 permits straightforward reductive amination, Grignard addition, and oxime formation, enabling rapid analog generation. In contrast, the sulfonyl analog is chemically more robust but less amenable to such derivatisations. This property has not been quantified experimentally but is a well‑established principle in medicinal chemistry. [1]

synthetic chemistry library synthesis scaffold diversification

Procurement Scenarios for 3-(4-Benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine (CAS 1396764-73-0)


CNS‑Focused Medicinal Chemistry Scaffold Hopping

The compound’s low tPSA and zero H‑bond donors suit it for CNS drug discovery programs where blood‑brain barrier penetration is critical. It can serve as a neutral, lipophilic scaffold for fragment‑based lead generation or as a replacement for pyridazinone cores with higher tPSA. Procurement is warranted when a programme seeks a pyridazine scaffold with a non‑ionisable amide linker that retains synthetic tractability. [1][2]

Negative Control or Selectivity Probe for Sigma‑Receptor Ligand Screening

Cyclohexylpiperazine‑containing compounds frequently exhibit sigma‑1/sigma‑2 receptor affinity (e.g., PB28). Although 1396764-73-0 has not been profiled, its structural relationship to known sigma ligands makes it a candidate for selectivity panels. Researchers may procure it as a structurally matched negative control when the benzylpiperidine‑pyridazine‑amide architecture is present in a hit series but sigma‑receptor activity is undesirable. [1]

Late‑Stage Diversification Library Synthesis

The methanone bridge is a reactive site for ketone‑directed chemistry, enabling parallel synthesis of amide, oxime, and reduced amine derivatives. Procurement of a bulk intermediate allows a medicinal chemistry laboratory to generate focused libraries exploring the cyclohexylpiperazine terminus while keeping the benzylpiperidine‑pyridazine constant. [1]

Physicochemical Benchmarking in ADME Assay Cascades

With a calculated logP of about 4.5 and a molecular weight of 447.6 g·mol⁻¹, the compound occupies a region of property space that challenges solubility and metabolic stability. It can be included as a reference compound in ADME assay validation sets to benchmark permeability, microsomal stability, and plasma protein binding against lower‑MW or more polar analogs. [1]

Quote Request

Request a Quote for 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.